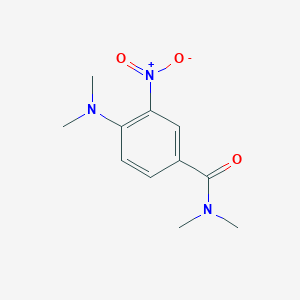

4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

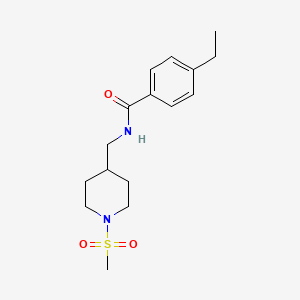

説明

4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide is a chemical compound that is structurally related to various nitrobenzamide derivatives. These derivatives have been studied for their potential applications in medicinal chemistry, particularly as chemotherapeutic agents and enzyme inhibitors. The compound contains a nitro group and a dimethylamino group attached to a benzamide moiety, which is a common feature in several biologically active compounds.

Synthesis Analysis

The synthesis of related compounds, such as 4-iodo-3-nitrobenzamide, involves the formation of a C-nitroso prodrug, which is then reduced to form the corresponding amino derivative . Another related compound, N-[4-dimethylamino-1-butyl(1-13C)-N-nitrosobenzamide], is synthesized using 13C-cyanide ion in a reaction with 1-chloro-3-dimethylaminopropane, indicating the use of cyanide ions in the synthesis of nitrosobenzamide derivatives . These methods suggest that the synthesis of this compound could involve similar steps, such as nitration, amination, and the introduction of dimethylamino groups.

Molecular Structure Analysis

The molecular structure of related compounds, such as the molecular complex of 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline, shows hydrogen bonding and π-π* interactions, which are important for the stability of the complex . These interactions could also be relevant to the molecular structure of this compound, influencing its chemical behavior and biological activity.

Chemical Reactions Analysis

The reductive chemistry of nitrobenzamide derivatives is significant in their action as hypoxia-selective cytotoxins. For example, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes enzymatic reduction of its nitro groups under hypoxic conditions, leading to cytotoxic amines or hydroxylamines . This suggests that this compound could also undergo similar reductive transformations, which may be relevant to its potential chemotherapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives can be influenced by their molecular structure. For instance, the tetrafluoroborate salt of a related compound exhibits a specific crystal structure and conformation due to stabilizing hydrogen bonds . These properties, such as solubility, melting point, and stability, are crucial for the practical applications of this compound in pharmaceutical formulations and chemical reactions.

科学的研究の応用

Chemotherapeutic Potential

4-iodo-3-nitrobenzamide, a compound structurally similar to 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide, has shown potential in chemotherapeutic applications. It was synthesized and tested on various tumor cells of human and animal origin. The compound was reduced by tumor cells to 4-iodo-3-nitrosobenzamide, which was sufficient to kill tumor cells without accumulating intermediates. Interestingly, no toxicity was observed in hamsters even at high doses. This compound also showed the ability to inactivate poly(ADP-ribose) polymerase, a nuclear protein, by ejecting zinc from its structure. The tumoricidal action was attributed to the reduction of the nitro group to nitroso in tumor cells, followed by tumor apoptosis induced by the C-nitroso intermediate (Mendeleyev et al., 1995).

Antiarrhythmic Properties

In research exploring the properties of derivatives of adamant-2-ylamides of alkylamidocarbonic acids, certain compounds displayed significant antiarrhythmic effects on calcium chloride-induced arrhythmia in rats. Specifically, N-[2(adamant-2-yl)aminocarbonylmethyl]-N'-[3-(diethylamino)propyl]-4-nitrobenzamide demonstrated the most pronounced effect and was active in aconitine arrhythmia models. This compound was more effective and safer than other established antiarrhythmic drugs, showcasing its potential in this domain (Turilova et al., 2013).

作用機序

Target of action

Many compounds with a dimethylamino group are known to interact with various proteins and enzymes in the body. The specific targets would depend on the exact structure and properties of the compound .

Mode of action

The interaction of the compound with its targets could involve various types of chemical reactions, such as protonation . The exact mode of action would depend on the specific targets and the environment in which the interaction takes place.

Biochemical pathways

The compound could potentially affect various biochemical pathways. For example, compounds with a dimethylamino group have been found to influence the metabolism of NADPH . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system it interacts with. For example, compounds with a dimethylamino group have been found to exhibit high GI absorption .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if the compound affects the metabolism of NADPH, it could potentially influence various cellular processes that depend on this molecule .

Action environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as temperature , pH, and the presence of other compounds. These factors could affect the compound’s interaction with its targets and its pharmacokinetics.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-12(2)9-6-5-8(11(15)13(3)4)7-10(9)14(16)17/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTMKDLBIDZGEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)N(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2500345.png)

![Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate](/img/structure/B2500346.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2500348.png)

![7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride](/img/structure/B2500354.png)

![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2500360.png)

![[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride](/img/structure/B2500362.png)

![(2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2500364.png)